Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
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Overview
Description
Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptane core, which is substituted with a methyl group and a 6-methylhepta-2,5-dien-2-yl side chain. The stereochemistry of the compound is defined by the (1R,4S,6S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a cyclohexene derivative, followed by the introduction of the oxabicycloheptane core and the attachment of the side chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and distillation, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-2-Methyl-5-(6-methylhepta-1,5-dien-2-yl)cyclohex-2-enone: This compound shares a similar side chain but differs in its core structure.
(1S,5S)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene: Another compound with a similar side chain but a different bicyclic core.
Uniqueness
Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is unique due to its specific oxabicycloheptane core and the precise stereochemistry of its substituents. This distinct structure imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,4S,6S)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7+/t13-,14-,15+/m0/s1 |
InChI Key |
BOWJPMUUGHPAAF-XBMUVROFSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@H](C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
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